![molecular formula C10H8ClNO4 B2761219 7-chloro-4,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione CAS No. 1164251-88-0](/img/structure/B2761219.png)
7-chloro-4,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione
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Overview
Description
“7-chloro-4,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione” is a chemical compound with the molecular formula C10H8ClNO4 . It has a molecular weight of 241.63 .
Molecular Structure Analysis
The molecular structure of “7-chloro-4,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione” consists of an indole ring which is a significant heterocyclic system in natural products and drugs . The indole ring is substituted with chlorine and methoxy groups at positions 7, 4, and 6 respectively .Scientific Research Applications
- Researchers have investigated indole derivatives for their antiviral potential. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potency against Coxsackie B4 virus .
- Phalarine , an indole derivative, has also been studied for its anti-HIV-1 activity .
Antiviral Activity
Future Directions
Indole derivatives, including “7-chloro-4,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione”, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . The development of novel methods of synthesis for these compounds is a topic of interest in the chemical community .
properties
IUPAC Name |
7-chloro-4,6-dimethoxy-1H-indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO4/c1-15-4-3-5(16-2)7(11)8-6(4)9(13)10(14)12-8/h3H,1-2H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCUBAAAVCWCBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=C1C(=O)C(=O)N2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-4,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione |
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